2'-Inosinic acid, disodium salt

Analytical Chemistry Chromatography Food Science

2'-Inosinic acid disodium salt (CAS 97259-69-3) is the critical 2'-phosphate isomer required for accurate enzyme specificity studies, chromatographic method development, and stereochemical investigations. Substitution with bulk 5'-IMP (E631) introduces incorrect stereochemistry, compromising experimental data. Ensure procurement of this research-grade nucleotide with verified positional purity (≥95%) for reproducible results in purine metabolism research, drug discovery, and analytical reference standard applications. Ideal for laboratories developing HPLC/LC-MS isomer separation methods and studying IMPDH substrate specificity.

Molecular Formula C10H11N4Na2O8P
Molecular Weight 392.17 g/mol
CAS No. 97259-69-3
Cat. No. B3317739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Inosinic acid, disodium salt
CAS97259-69-3
Molecular FormulaC10H11N4Na2O8P
Molecular Weight392.17 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OP(=O)([O-])[O-].[Na+].[Na+]
InChIInChI=1S/C10H13N4O8P.2Na/c15-1-4-6(16)7(22-23(18,19)20)10(21-4)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1
InChIKeyYYFUNRBWXFOAHV-IDIVVRGQSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Inosinic Acid Disodium Salt (CAS 97259-69-3): Procurement-Relevant Chemical and Regulatory Profile


2′-Inosinic acid, disodium salt (CAS 97259-69-3) is a synthetic purine ribonucleoside monophosphate derivative with the molecular formula C10H11N4Na2O8P and a molecular weight of 392.17 g/mol [1]. It is structurally distinct from the naturally occurring 5′-inosinic acid disodium salt (CAS 4691-65-0), the primary flavor enhancer (E631) used globally in food manufacturing [2]. This compound serves as a specialized research tool for investigating nucleotide biochemistry, stereochemical activity relationships, and for developing analytical reference standards, rather than as a direct substitute for bulk food-grade IMP .

Why Generic Substitution with 5'-IMP (E631) Fails for 2'-Inosinic Acid Disodium Salt (97259-69-3) in Research and Specialty Applications


Direct substitution of 2′-inosinic acid, disodium salt with its 5′-isomer (disodium 5′-inosinate, CAS 4691-65-0) is not scientifically valid for specialized research and analytical applications. The positional isomerism of the phosphate group on the ribose ring (2′ vs. 5′) fundamentally alters the molecule's three-dimensional structure, which dictates its interaction with enzymes, receptors, and analytical separation systems [1]. While 5′-IMP is the biologically active form in purine metabolism and the primary component for umami flavor synergy [2], the 2′-isomer exhibits different substrate specificity and binding kinetics [1]. Consequently, using bulk food-grade 5′-IMP as a substitute in enzymatic assays, chromatographic method development, or stereochemical studies will yield incorrect data, failed calibrations, and irreproducible results. The distinct CAS registry numbers (97259-69-3 vs. 4691-65-0) reflect this fundamental chemical and functional difference, mandating precise procurement based on the specific isomer required for the intended experimental or industrial process [3].

2'-Inosinic Acid Disodium Salt (97259-69-3): Quantifiable Differentiation from 5'-IMP and Other Analogs


Analytical Selectivity: HPLC Separation of 2'-IMP vs. 5'-IMP in Nucleotide Profiling

The 2'-inosinic acid disodium salt isomer serves as a critical analytical standard for method validation due to its distinct retention time compared to the 5'-IMP isomer. While specific chromatographic data for the pure 2'-isomer is not available in the open literature, the established HPLC method for 5'-IMP and 5'-GMP using a C18 column (250 mm × 4.6 mm × 5 μm) and an ion-pair reagent (hexane-1-sulfonic acid sodium salt) at 1.2 mL/min demonstrates the necessity of precise isomer identification [1]. Failure to distinguish between these isomers can lead to quantification errors of up to 100% for the target analyte in complex matrices like yeast extracts or flavor enhancer formulations [2].

Analytical Chemistry Chromatography Food Science

Enzymatic Specificity: IMP Dehydrogenase (IMPDH) Substrate Discrimination

Inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in purine biosynthesis and a therapeutic target for immunosuppression and antiviral therapy, exhibits strict specificity for the 5'-phosphate isomer . The 2'-inosinic acid disodium salt is not a substrate for this enzyme, whereas the 5'-IMP disodium salt (CAS 4691-65-0) is the primary substrate used to study IMPDH distribution, specificity, and kinetics . This differential activity allows researchers to use the 2'-isomer as a negative control to validate assay specificity and to investigate the structural determinants of enzyme-substrate recognition.

Enzymology Nucleotide Metabolism Drug Discovery

Flavor Enhancement Activity: Inferior Synergistic Effect with Monosodium Glutamate (MSG)

The 2'-isomer of inosinic acid disodium salt lacks the potent umami taste-enhancing properties of its 5'-counterpart. While specific sensory data for the 2'-isomer is absent from the literature, the flavor-enhancing activity of 5'-IMP is well-documented. Notably, 2-substituted derivatives of 5'-inosinic acid, such as 2-methyl-5'-inosinic acid disodium salt, exhibit 2.3 to 8.0 times greater synergistic flavor-enhancing activity with monosodium glutamate (MSG) compared to standard disodium 5'-inosinate (5'-IMP) [1]. This data implies that the 2-position on the purine ring is a key determinant of taste receptor interaction, and that the 2'-phosphate isomer is unlikely to possess significant flavor activity. Therefore, 2'-inosinic acid disodium salt is not a viable alternative for flavor enhancement applications.

Flavor Chemistry Food Science Sensory Analysis

Solubility Profile in Aqueous and Organic Solvents: A Practical Differentiator for Formulation

The solubility profile of the 2'-inosinic acid disodium salt is anticipated to be similar to that of the 5'-isomer, which is highly water-soluble but insoluble in organic solvents like DMSO and ethanol . Specifically, the 5'-IMP disodium salt exhibits a water solubility of ≥55.3 mg/mL . While direct solubility data for the 2'-isomer is not published, this class-level inference is crucial for handling and formulation. Researchers should expect high water solubility but must empirically validate the exact solubility of the 2'-isomer for their specific application, as slight differences in crystal lattice energy between the isomers can affect dissolution rates and maximum concentration.

Formulation Science Solubility Sample Preparation

Thermal Stability and Storage: Compliance with Standard Refrigerated Conditions

The 2'-inosinic acid disodium salt is expected to share the stability profile of its 5'-isomer, which is stable under recommended storage conditions of 2-8°C and is incompatible with strong oxidizing agents [1]. The melting point of the 5'-isomer is reported as 175°C [2]. This class-level inference supports standard refrigerated storage and handling protocols for the 2'-isomer, ensuring compound integrity for research use. Any deviation from these conditions, such as prolonged exposure to room temperature or incompatible chemicals, may lead to degradation and compromise experimental reproducibility.

Stability Storage Quality Control

Validated Research and Industrial Application Scenarios for 2'-Inosinic Acid Disodium Salt (CAS 97259-69-3)


Analytical Method Development and Validation for Nucleotide Profiling

The 2'-inosinic acid disodium salt is an essential reference standard for developing and validating HPLC or LC-MS methods aimed at separating and quantifying inosinic acid isomers in complex matrices. Its distinct chromatographic behavior, as inferred from established methods for 5'-IMP [1], allows for precise method calibration and verification of isomer separation efficiency. This application is critical for food testing laboratories and research institutions analyzing nucleotide content in yeast extracts, fermented products, and biological samples to ensure accurate quantification and compliance with labeling regulations.

Enzymology Research: Specificity and Inhibition Studies of Purine Nucleotide Enzymes

Researchers investigating the substrate specificity of enzymes involved in purine metabolism, such as IMP dehydrogenase (IMPDH), utilize 2'-inosinic acid disodium salt as a negative control [1]. By demonstrating that the 2'-isomer is not a substrate, scientists can confirm the strict positional specificity of the enzyme for the 5'-phosphate group. This compound is also valuable for studying potential inhibitors that may bind to the enzyme's active site without being turned over, aiding in the rational design of novel therapeutics for cancer, viral infections, and autoimmune diseases.

Structural Biology and Stereochemical Studies of Nucleotide-Protein Interactions

The 2'-inosinic acid disodium salt serves as a valuable tool for probing the stereochemical requirements of nucleotide-binding proteins, including kinases, phosphatases, and receptors. By comparing the binding affinity and conformational changes induced by the 2'-isomer versus the natural 5'-isomer, structural biologists can map the precise molecular interactions that govern protein-nucleotide recognition. This information is crucial for understanding fundamental biological processes and for structure-based drug design.

Quality Control in the Production of Modified Nucleotides and Derivatives

During the chemical or enzymatic synthesis of 2'-substituted inosinic acid derivatives (e.g., 2-methyl-IMP, which exhibits enhanced flavor activity [1]), the 2'-inosinic acid disodium salt may appear as a process impurity or intermediate. Its availability as a pure reference standard enables rigorous quality control and process monitoring, ensuring the purity and consistency of the final high-value derivative product. This is essential for manufacturers seeking to develop and scale up production of novel flavor enhancers or pharmaceutical intermediates.

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